molecular formula C15H10F3N3O4 B3847726 (1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE

(1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE

Cat. No.: B3847726
M. Wt: 353.25 g/mol
InChI Key: ZCRWQHVZMPEJJN-FBCYGCLPSA-N
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Description

(1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a nitro-trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE typically involves a multi-step process. One common method includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 2-nitro-4-(trifluoromethyl)phenylhydrazine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE is unique due to its combination of a benzodioxole ring and a nitro-trifluoromethyl phenyl group, which imparts distinct chemical and biological properties not commonly found in other compounds.

Properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-nitro-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O4/c16-15(17,18)10-2-3-11(12(6-10)21(22)23)20-19-7-9-1-4-13-14(5-9)25-8-24-13/h1-7,20H,8H2/b19-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRWQHVZMPEJJN-FBCYGCLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE
Reactant of Route 2
Reactant of Route 2
(1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE
Reactant of Route 3
Reactant of Route 3
(1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE

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